molecular formula C17H17BrN2O3 B5423257 N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5423257
M. Wt: 377.2 g/mol
InChI Key: IENPQZZQKHJOSK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as BFPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action and biochemical effects.

Mechanism of Action

N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting the activity of HDACs, this compound can induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a protein that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in cancer and inflammation. This compound has been shown to have significant anti-cancer and anti-inflammatory effects, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One potential direction is to study its potential use in combination with other anti-cancer agents, such as chemotherapy drugs. Studies have shown that this compound can enhance the anti-cancer effects of chemotherapy drugs, making it a promising candidate for combination therapy. Another potential direction is to study the potential use of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, further research on this compound is needed to fully understand its therapeutic potential and limitations.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of various enzymes and proteins in the body. While there are limitations to its use in lab experiments, further research on this compound is needed to fully understand its therapeutic potential and future directions.

Synthesis Methods

N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-furoyl chloride in the presence of a base, followed by the reaction with piperidine-4-carboxylic acid. The resulting product is this compound, which can be purified using column chromatography. Another method involves the reaction of 4-bromoaniline with 2-furoic acid in the presence of a coupling agent, followed by the reaction with piperidine-4-carboxylic acid. The resulting product is also this compound, which can be purified using recrystallization.

Scientific Research Applications

N-(4-bromophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its use as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-bromophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c18-13-3-5-14(6-4-13)19-16(21)12-7-9-20(10-8-12)17(22)15-2-1-11-23-15/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPQZZQKHJOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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